molecular formula C25H35N3O B5996206 1-[1-[(4-Ethylphenyl)methyl]piperidin-3-yl]-4-(4-methoxyphenyl)piperazine

1-[1-[(4-Ethylphenyl)methyl]piperidin-3-yl]-4-(4-methoxyphenyl)piperazine

Cat. No.: B5996206
M. Wt: 393.6 g/mol
InChI Key: IUGXVXFQTKEWPQ-UHFFFAOYSA-N
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Description

1-[1-[(4-Ethylphenyl)methyl]piperidin-3-yl]-4-(4-methoxyphenyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of two piperidine rings, each substituted with different aromatic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-[(4-Ethylphenyl)methyl]piperidin-3-yl]-4-(4-methoxyphenyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring through a cyclization reaction. This can be achieved using a suitable precursor such as N-benzylpiperidine.

    Substitution Reactions: The next step involves the introduction of the ethylphenyl and methoxyphenyl groups through substitution reactions. This can be done using reagents like ethylbenzyl chloride and methoxybenzyl chloride under appropriate reaction conditions.

    Coupling Reactions: The final step involves coupling the substituted piperidine rings to form the desired compound. This can be achieved using coupling agents like palladium catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-[1-[(4-Ethylphenyl)methyl]piperidin-3-yl]-4-(4-methoxyphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents like halogens or nitro groups to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in alkaline medium.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst, nitro groups using nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

1-[1-[(4-Ethylphenyl)methyl]piperidin-3-yl]-4-(4-methoxyphenyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-[(4-Ethylphenyl)methyl]piperidin-3-yl]-4-(4-methoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: A cationic surfactant with antiseptic properties.

    Dichloroaniline: An aniline derivative used in the production of dyes and herbicides.

Uniqueness

1-[1-[(4-Ethylphenyl)methyl]piperidin-3-yl]-4-(4-methoxyphenyl)piperazine is unique due to its specific substitution pattern and the presence of both ethylphenyl and methoxyphenyl groups

Properties

IUPAC Name

1-[1-[(4-ethylphenyl)methyl]piperidin-3-yl]-4-(4-methoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N3O/c1-3-21-6-8-22(9-7-21)19-26-14-4-5-24(20-26)28-17-15-27(16-18-28)23-10-12-25(29-2)13-11-23/h6-13,24H,3-5,14-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUGXVXFQTKEWPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCCC(C2)N3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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